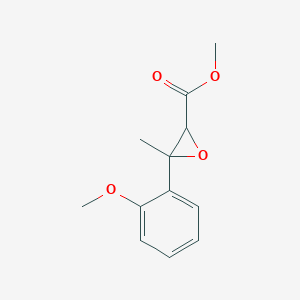![molecular formula C15H12N4O B2503727 3-(5,6,7,8-四氢吡啶并[4,3-d]嘧啶-6-羰基)苯甲腈 CAS No. 1797711-56-8](/img/structure/B2503727.png)
3-(5,6,7,8-四氢吡啶并[4,3-d]嘧啶-6-羰基)苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile” is a derivative of pyrido[4,3-d]pyrimidines . Pyrido[4,3-d]pyrimidines and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Synthesis Analysis
The synthesis of this compound involves the use of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine as a starting material . The synthetic routes have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created. Thus, the investigated compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrido[4,3-d]pyrimidine moiety . The structure features of pyrido[4,3-d]pyrimidines have been studied extensively .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the synthetic methodologies employed . The mechanistic pathways of the reactions and the important biological applications are discussed .科学研究应用
合成和化学性质
涉及该化合物的研究的一个关键领域是杂环化合物,包括嘧啶,的合成方法的开发,因为它们具有广泛的生物活性。Gavrilović 等人(2018 年)讨论了使用绿色化学方法将 2-氧代-1,2,3,4-四氢嘧啶氧化成双键的水超声辅助氧化,重点介绍了此类方法的环境效益 (Gavrilović 等人,2018 年)。类似地,E. A. Bakhite 等人(2005 年)制备了 3-氨基-4-芳基-5-乙氧羰基-6-甲基噻吩并[2,3-b]吡啶-2-甲酰胺,展示了四氢吡啶并噻吩嘧啶衍生物的途径,这与 3-(5,6,7,8-四氢吡啶并[4,3-d]嘧啶-6-羰基)苯甲腈 等化合物的研究相关 (Bakhite 等人,2005 年)。
生物活性与应用
嘧啶衍生物的合成途径和化学转化在药物化学中具有重要意义,特别是在针对特定生物途径的药物的设计中。例如,基于二甲基甲酰胺的 novel 吡唑和嘧啶衍生物的合成展示了在艾滋病化疗中的潜在应用,强调了嘧啶骨架在药物设计中的作用 (Ajani 等人,2019 年)。另一个例子是对 6-氰基-5,8-二氢吡啶并[2,3-d]-嘧啶酮的抗真菌活性进行了研究,尽管这些特定的衍生物没有表现出显着的效果,但强调了持续研究以探索此类化合物的全部潜力的必要性 (Quiroga 等人,2006 年)。
作用机制
Target of Action
The primary targets of this compound are the extracellular signal-regulated kinase (Erks) and Axl and Mer receptors . Erks play a crucial role in regulating cell proliferation and differentiation . Axl and Mer are receptor tyrosine kinases involved in cell survival, growth, and migration .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It demonstrates potent and selective inhibition of Erk2 and acts as a potent and selective Axl inhibitor . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes.
Biochemical Pathways
The compound affects the PI3K/Akt pathway , which is often overactivated in various cancers . By inhibiting Erks, the compound can disrupt this pathway, potentially leading to reduced cancer cell proliferation . The inhibition of Axl and Mer receptors can also affect various signaling pathways involved in cell survival and growth .
Pharmacokinetics
One study identified a derivative of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as having a promising pharmacokinetic profile in mice . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would significantly impact its bioavailability and effectiveness.
Result of Action
The inhibition of Erk2 by the compound leads to a knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . This can result in reduced cell proliferation, potentially slowing the growth of tumors . The inhibition of Axl and Mer receptors can lead to decreased cell survival and growth .
未来方向
属性
IUPAC Name |
3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-7-11-2-1-3-12(6-11)15(20)19-5-4-14-13(9-19)8-17-10-18-14/h1-3,6,8,10H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJZMURGVKQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


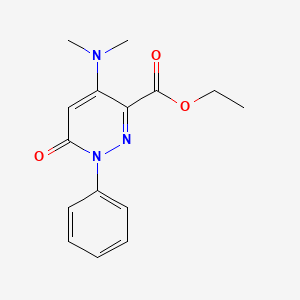

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2503651.png)
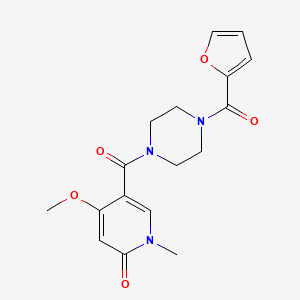
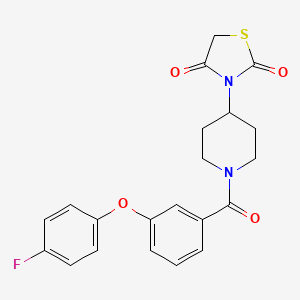
![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2503656.png)


![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)
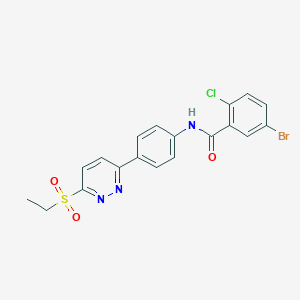
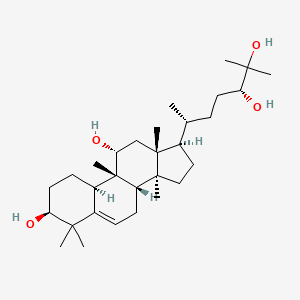
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/no-structure.png)
